molecular formula C17H20BrN3O3S2 B8087108 4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide

4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide

Cat. No.: B8087108
M. Wt: 458.4 g/mol
InChI Key: PNTQVMBKHCOLQD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T6167923 is a potent and selective inhibitor of Myeloid Differentiation Primary Response 88 (MyD88)-dependent signaling pathways. This compound directly binds to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, disrupting the formation of MyD88 homodimers. This inhibition is significant in the context of inflammatory responses, as MyD88 is a crucial adaptor protein in the signaling pathways of many pro-inflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T6167923 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced through substitution reactions to enhance the compound’s binding affinity and selectivity.

    Purification: The final product is purified using chromatographic techniques to achieve high purity levels.

Industrial Production Methods

In an industrial setting, the production of T6167923 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

T6167923 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of T6167923 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

T6167923 has a wide range of applications in scientific research:

Mechanism of Action

T6167923 exerts its effects by binding to the TIR domain of MyD88, preventing the formation of MyD88 homodimers. This disruption inhibits the downstream signaling of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, T6167923 reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Similar Compounds

    MyD88-IN-1: Another inhibitor of MyD88-dependent signaling, but with different binding characteristics.

    TLR1 Schaftoside: Targets similar pathways but with a broader range of activity.

    CL075: A compound that modulates Toll-like receptor signaling but with distinct molecular targets.

Uniqueness of T6167923

T6167923 is unique due to its high selectivity and potency in inhibiting MyD88-dependent signaling pathways. Its ability to directly bind to the TIR domain of MyD88 and disrupt homodimer formation sets it apart from other inhibitors. This specificity makes it a valuable tool in studying inflammatory responses and developing targeted therapies .

Properties

IUPAC Name

4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S2/c1-13(16-6-3-11-25-16)19-17(22)20-7-9-21(10-8-20)26(23,24)15-5-2-4-14(18)12-15/h2-6,11-13H,7-10H2,1H3,(H,19,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTQVMBKHCOLQD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CS1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.